molecular formula C20H20N4O6S2 B2952885 N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide CAS No. 361160-07-8

N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide

Cat. No. B2952885
CAS RN: 361160-07-8
M. Wt: 476.52
InChI Key: YWEPELCFZVQNHT-UHFFFAOYSA-N
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Description

N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide, commonly known as MN-64, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of drug discovery. MN-64 is a potent inhibitor of the protein kinase CK1δ, which is involved in various cellular processes such as cell division, circadian rhythm regulation, and DNA damage response.

Scientific Research Applications

Synthesis and Biological Evaluation

A study focused on the synthesis and biological evaluation of Cinitapride related derivatives as potential prokinetic agents, highlighting the importance of the benzimidazole moiety in anti-ulcerative drugs. The research explored the synthesis of new benzimidazole derivatives to study their anti-ulcer activity, demonstrating the broad applicability of this chemical structure in developing anti-ulcerative agents (G. Srinivasulu et al., 2005).

Antimicrobial and Antileishmanial Activity

Another study synthesized substituted 2-aminobenzothiazoles derivatives and evaluated their antimicrobial activity. This research contributes to understanding the potential of benzothiazole derivatives in combating microbial resistance, showing that some compounds exhibited significant activity against Methicillin-resistant Staphylococcus aureus (MRSA), indicating their potential in antimicrobial therapy (D. G. Anuse et al., 2019).

Prokinetic Activity and Serotonin Receptor Agonism

Research on benzamide derivatives with amphoteric side chains showed gastrointestinal prokinetic and dopamine D2 receptor antagonist activities, highlighting the therapeutic potential of these compounds in gastrointestinal motility disorders. The study demonstrates the synthesis of novel compounds and their evaluation, contributing to the development of new prokinetic agents (J. Sakaguchi et al., 2001).

Anticancer Activity

The synthesis and evaluation of novel 5-(5-nitrofuran-2-y1)-1,3,4-thiadiazoles with piperazinyl-linked benzamidine substituents for antileishmanial activity indicate the role of nitrofuran in developing antiprotozoal agents. This study also emphasizes the significance of the piperazine and benzamidine scaffolds in enhancing biological activity, providing insights into designing compounds with potential antileishmanial properties (A. Tahghighi et al., 2011).

properties

IUPAC Name

N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)-4-piperidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O6S2/c1-30-16-11-14(24(26)27)12-17-18(16)21-20(31-17)22-19(25)13-5-7-15(8-6-13)32(28,29)23-9-3-2-4-10-23/h5-8,11-12H,2-4,9-10H2,1H3,(H,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWEPELCFZVQNHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC(=C1)[N+](=O)[O-])SC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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